molecular formula C6H11ClO2 B123908 4-Chlorobutyl acetate CAS No. 6962-92-1

4-Chlorobutyl acetate

Cat. No. B123908
CAS RN: 6962-92-1
M. Wt: 150.6 g/mol
InChI Key: PYLDCZJUHYVOAF-UHFFFAOYSA-N
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Patent
US05833880

Procedure details

4-Chlorobutyl acetate (276.6 g; 1.8 mol) is added to a solution of ethyl 4-hydroxybenzoate (249 g; 1.5 mol), potassium iodide (3 g) and potassium carbonate (248 g; 1.8 mol) in dimethylformamide (2 l), and the mixture is stirred at 90° C. for 11 hours. The reaction mixture is transferred into 5 l of ice water, and the resultant precipitate is filtered off with suction and washed with 4 to 5 l of ice water. The crude product is dissolved in 3 l of ethanol, potassium hydroxide (400 g) is added, and the mixture is refluxed for 3 hours. The reaction mixture is transferred into 6 l of ice water, and acidified by means of concentrated hydrochloric acid, and the precipitate is filtered off, washed with water until neutral and then dried.
Quantity
276.6 g
Type
reactant
Reaction Step One
Quantity
249 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8]Cl)(=O)C.[OH:10][C:11]1[CH:21]=[CH:20][C:14]([C:15]([O:17]CC)=[O:16])=[CH:13][CH:12]=1.[I-].[K+].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[OH:4][CH2:5][CH2:6][CH2:7][CH2:8][O:10][C:11]1[CH:12]=[CH:13][C:14]([C:15]([OH:17])=[O:16])=[CH:20][CH:21]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
276.6 g
Type
reactant
Smiles
C(C)(=O)OCCCCCl
Name
Quantity
249 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
248 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
5 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 90° C. for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with 4 to 5 l of ice water
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in 3 l of ethanol
ADDITION
Type
ADDITION
Details
potassium hydroxide (400 g) is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with water until neutral and
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
Smiles
OCCCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.